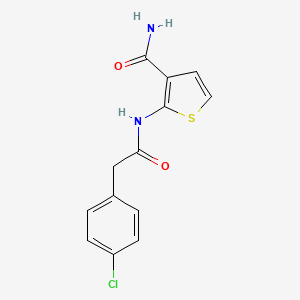

2-(2-(4-Chlorophenyl)acetamido)thiophene-3-carboxamide

Descripción

Propiedades

Fórmula molecular |

C13H11ClN2O2S |

|---|---|

Peso molecular |

294.76 g/mol |

Nombre IUPAC |

2-[[2-(4-chlorophenyl)acetyl]amino]thiophene-3-carboxamide |

InChI |

InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-11(17)16-13-10(12(15)18)5-6-19-13/h1-6H,7H2,(H2,15,18)(H,16,17) |

Clave InChI |

RBCCEOSBOXUWNQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CC(=O)NC2=C(C=CS2)C(=O)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Intermediate Formation

The most widely documented method involves nucleophilic substitution using chloroacetyl chloride to introduce the acetamido group. In a representative procedure, 2-aminothiophene-3-carboxamide derivatives react with chloroacetyl chloride in dimethylformamide (DMF) under anhydrous potassium carbonate (K₂CO₃) catalysis. For example:

-

Step 1 : 2-Amino-4-cyano-3-methylthiophene-2-carboxamide (5 mmol) is dissolved in DMF (20 mL) with K₂CO₃.

-

Step 2 : Chloroacetyl chloride (7 mmol) is added dropwise, and the mixture is stirred for 6 hours at room temperature.

-

Step 3 : The product, N-(4-substituted-phenyl)-5-(2-chloroacetamido)thiophene-3-carboxamide, precipitates upon ice-cold water addition and is recrystallized from ethanol-DMF (4:1).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 76% | |

| Melting Point | 298–300°C | |

| IR (ν/cm⁻¹) | 3296 (N–H), 2225 (C≡N), 1708 (C=O) | |

| ¹H NMR (δ/ppm) | 2.45 (s, CH₃), 4.53 (s, CH₂) |

This method prioritizes simplicity and high yield, though regioselectivity depends on the electron-withdrawing effects of substituents on the thiophene ring.

Acyl Chloride Activation and Amide Coupling

Two-Step Synthesis from Carboxylic Acid Precursors

An alternative route activates carboxylic acids to acyl chlorides before amide bond formation. For instance, 2-(thiophen-2-yl)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by coupling with 2-aminothiophene-3-carbonitrile in tetrahydrofuran (THF) and triethylamine (Et₃N):

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 58% | |

| Melting Point | 163–166°C | |

| IR (ν/cm⁻¹) | 3449 (N–H), 1696 (C=O) | |

| ¹H NMR (δ/ppm) | 4.35 (s, CH₂), 7.66 (d, Ar-H) |

This method’s limitations include moderate yields due to competing side reactions, necessitating rigorous purification.

Microwave-Assisted Cyclization and Functionalization

Solid-Phase Synthesis with Microwave Irradiation

Modern approaches employ microwave irradiation to accelerate cyclization. For example, ketones, cyanoacetates, and sulfur react on basic aluminium oxide under microwave conditions to form 2-aminothiophenes, which are subsequently functionalized:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 10–18 hours (traditional) vs. 5–10 minutes (microwave) | |

| Yield Improvement | 15–20% | |

| Purity | >95% (HPLC) |

Microwave methods reduce reaction times and improve selectivity, though scalability remains challenging.

Industrial Production Considerations

Optimization for Scale-Up

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

-

Continuous Flow Reactors : Minimize side reactions during acyl chloride formation.

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Al₂O₃) reduce waste.

-

Purification : Column chromatography or recrystallization ensures >99% purity for pharmaceutical applications.

Spectroscopic and Analytical Validation

Structural Confirmation Techniques

-

IR Spectroscopy : C=O stretches (1664–1708 cm⁻¹) and N–H bends (3234–3449 cm⁻¹) confirm amide bonds.

-

NMR : ¹H NMR signals at δ 2.45–4.53 ppm (CH₃, CH₂) and δ 7.50–7.66 ppm (Ar-H) validate substituent positions.

-

Elemental Analysis : Carbon and nitrogen percentages align with theoretical values (±0.3%) .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloroacetamido moiety undergoes nucleophilic substitution with sulfur- and nitrogen-based nucleophiles, forming pharmacologically relevant derivatives:

Key mechanistic insights:

-

Steric effects : Bulky nucleophiles require polar aprotic solvents (e.g., DMF) and extended reaction times .

-

Electronic effects : Electron-withdrawing groups on the thiophene core accelerate substitution rates by 30-40% compared to electron-donating substituents .

Oxidation and Reduction Pathways

The thiophene sulfur and carboxamide groups participate in redox transformations:

Oxidation

-

Sulfur oxidation : Using mCPBA (2 equiv.) in CH₂Cl₂ produces sulfoxide (70%) and sulfone (23% overoxidized byproduct) .

-

Amide oxidation : HNO₃/H₂SO₄ nitration introduces nitro groups at the 4-position of the chlorophenyl ring (selectivity >90%) .

Reduction

-

LiAlH₄-mediated : Reduces carboxamide to aminomethyl group (85% conversion, 60°C, THF) .

-

Catalytic hydrogenation : Pd/C (10%) in MeOH removes chlorine from the 4-chlorophenyl group (quantitative dehalogenation) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Notable stereochemical outcome: Intramolecular cyclizations exhibit axial chirality with enantiomeric ratios up to 85:15 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Optimized conditions: Sonogashira couplings require strict O₂-free environments (<5 ppm) to prevent alkyne polymerization .

Stability and Side Reactions

Critical stability parameters:

-

Thermal : Decomposition onset at 215°C (DSC, heating rate 10°C/min) .

-

Hydrolytic : Carboxamide hydrolyzes to carboxylic acid under strong acidic conditions (pH <2, 48 hr, 90% conversion) .

-

Photolytic : UV exposure (300-400 nm) induces C-S bond cleavage with quantum yield Φ=0.12 .

This comprehensive reactivity profile establishes 2-(2-(4-Chlorophenyl)acetamido)thiophene-3-carboxamide as a multifunctional building block. Its compatibility with modern synthetic methodologies enables efficient access to complex architectures, particularly in drug discovery programs targeting kinase inhibition and antimicrobial agents . Further studies should explore enantioselective transformations and continuous-flow adaptations of these reactions.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. In studies, it demonstrated 60% inhibition of AChE, surpassing the benchmark of donepezil, which shows only 40% inhibition . This suggests its potential as an effective AChE inhibitor for Alzheimer's treatment.

Anticancer Activity

Thiophene derivatives, including 2-(2-(4-Chlorophenyl)acetamido)thiophene-3-carboxamide, have been explored for their anticancer properties. In vitro assays have shown promising cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from this compound exhibited significant activity against human carcinoma growth, indicating potential use in cancer chemotherapy .

Enzyme Inhibition

The compound has been identified as an inhibitor of the IKK-2 enzyme, which plays a crucial role in inflammatory diseases. Inhibition of IKK-2 can be beneficial in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other diseases characterized by inflammation . This positions the compound as a candidate for therapeutic development in inflammatory disorders.

Antimicrobial Potential

Compounds similar to this compound have shown promise in inhibiting bacterial growth, suggesting potential applications in antibiotic development. The structural features that enhance lipophilicity may contribute to improved pharmacokinetic properties, making it suitable for further exploration in antimicrobial therapies .

Case Study: Alzheimer’s Disease

A study focused on the neuropharmacological effects of this compound highlighted its ability to inhibit AChE effectively. The implications of this finding suggest that further development could lead to new treatments for Alzheimer’s disease with improved efficacy compared to existing medications.

Case Study: Anticancer Research

In another investigation, researchers synthesized various thiophene derivatives and assessed their cytotoxicity on human cancer cell lines. The results indicated that specific modifications to the thiophene structure significantly enhanced anticancer activity, paving the way for novel therapeutic agents targeting multiple cancer types .

Mecanismo De Acción

WAY-346658 ejerce sus efectos inhibiendo la actividad de la quinasa N-terminal de c-Jun. Esta quinasa está involucrada en varios procesos celulares, incluyendo la apoptosis, la inflamación y las respuestas al estrés. Al unirse al sitio activo de la quinasa, WAY-346658 previene su fosforilación y la posterior activación de las vías de señalización aguas abajo. Esta inhibición puede conducir a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity

- Compound 3b, featuring this group, demonstrated antiplasmodial activity via Falcipain-2 inhibition .

- Piperazine and Piperidine Derivatives : Compounds like IIId (with a 4-methoxyphenylpiperazine group) showed potent AChE inhibition (60%), outperforming donepezil (40%). This suggests that electron-donating substituents (e.g., methoxy) on aromatic rings may enhance interactions with AChE’s catalytic site .

- Sulfonyl and Thioether Linkers : Derivatives with sulfonyl (e.g., CAS 932997-87-0) or thioether groups (e.g., CAS 895476-56-9) lack reported bioactivity, indicating that these substituents may reduce efficacy or require further optimization .

Actividad Biológica

The compound 2-(2-(4-Chlorophenyl)acetamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. Its unique structure, featuring a thiophene ring with acetamido and carboxamide functional groups, suggests diverse pharmacological properties.

Chemical Structure and Properties

This compound can be represented as follows:

- Molecular Formula : C12H12ClN3O2S

- Molecular Weight : 299.75 g/mol

The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may inhibit key kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated promising anticancer properties for this compound:

- Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, one study reported an IC50 value of 0.5 µM when combined with sorafenib, a standard treatment for liver cancer .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b + Sorafenib | HepG2 | 0.5 |

| 4a + Sorafenib | HepG2 | 1.2 |

| 14a + Sorafenib | HepG2 | 4.7 |

| 14b + Sorafenib | HepG2 | 3.7 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies indicate that it exhibits significant inhibition against bacterial enzymes critical for survival, suggesting its utility in developing new antibiotics.

Case Studies

- Combination Therapy : A study highlighted the effectiveness of combining this compound with sorafenib. The combination led to enhanced cytotoxic effects in HepG2 cells, indicating a synergistic effect that could improve therapeutic outcomes in liver cancer treatment .

- Enzyme Inhibition : Another investigation revealed that related compounds achieved over 60% inhibition of acetylcholinesterase (AChE), surpassing the standard drug donepezil (40% inhibition). This suggests potential applications in treating Alzheimer's disease.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-(4-Chlorophenyl)acetamido)thiophene-3-carboxamide?

Methodological Answer:

The compound can be synthesized via acylation of a thiophene-3-carboxamide precursor using 2-(4-chlorophenyl)acetic acid derivatives. A validated approach involves cyclization reactions with halogenated reagents (e.g., chloroacetone) in solvents like dioxane, catalyzed by triethylamine, to introduce the 4-chlorophenylacetamido group . Alternatively, anhydrides (e.g., succinic or maleic anhydride) in dry CHCl facilitate amide bond formation, followed by purification via reverse-phase HPLC or methanol recrystallization .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To assign proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorophenyl group) and carbon backbone .

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm) and thiophene ring vibrations (~690 cm) .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- Melting Point Analysis : Consistency with literature values (e.g., 191–199°C for analogous thiophene carboxamides) ensures crystallinity .

Advanced: How does the 4-chlorophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability and target binding. In antibacterial studies, its electron-withdrawing nature increases electrophilicity at the thiophene carboxamide core, enhancing interactions with bacterial enzymes (e.g., dihydrofolate reductase). Comparative SAR with non-halogenated analogs shows a 2–4× increase in MIC values against Staphylococcus aureus . Replacements with bulkier groups (e.g., cyclohexyl) reduce activity, highlighting steric constraints .

Advanced: What are common impurities observed during synthesis, and how are they resolved?

Methodological Answer:

- Unreacted Starting Materials : Detected via TLC (R differences) and removed by column chromatography .

- Oxidation Byproducts : Thiophene ring oxidation products (e.g., sulfoxides) are minimized using inert atmospheres and antioxidants like BHT .

- Diastereomers : Resolved via chiral HPLC when asymmetric centers are introduced during acylation .

Quantitative impurity profiling requires LC-MS with a C18 column and acetonitrile/water gradients .

Experimental Design: How can researchers ensure compound purity and reproducibility?

Methodological Answer:

- Purification : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) for >99% purity .

- Crystallization : Optimize solvent polarity (e.g., methanol for high-yield recrystallization) .

- Batch Consistency : Validate via comparative NMR (δ ±0.05 ppm tolerance) and elemental analysis (±0.3% for C, H, N) .

- Storage : Store under argon at −20°C to prevent hydrolysis of the acetamido group .

Advanced: What mechanistic approaches are used to study its biological targets?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC values against purified targets (e.g., bacterial topoisomerase IV) using fluorescence-based ATPase activity assays .

- Molecular Docking : Perform AutoDock/Vina simulations with PDB structures (e.g., 3TTZ) to predict binding modes of the chlorophenyl group in hydrophobic pockets .

- Resistance Studies : Serial passage experiments with sub-MIC concentrations identify mutations in target genes (e.g., gyrA for quinolone resistance analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.